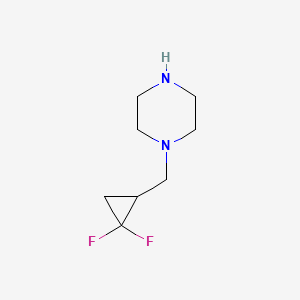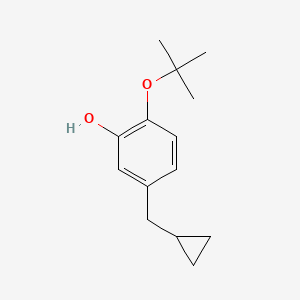
6-Formyl-4-iodopyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Formyl-4-iodopyridine-2-carboxylic acid is a chemical compound with the molecular formula C7H4INO3 and a molecular weight of 277.02 g/mol It is a derivative of pyridine, characterized by the presence of formyl and carboxylic acid groups at positions 6 and 2, respectively, and an iodine atom at position 4
Preparation Methods
The synthesis of 6-Formyl-4-iodopyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the iodination of a pyridine derivative followed by formylation and carboxylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes optimized for large-scale production. These methods would focus on maximizing yield and minimizing costs while ensuring the safety and environmental compliance of the process.
Chemical Reactions Analysis
6-Formyl-4-iodopyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom at position 4 can be substituted with other groups through reactions such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Condensation Reactions: The formyl and carboxylic acid groups can participate in condensation reactions to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, boron reagents, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
6-Formyl-4-iodopyridine-2-carboxylic acid has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Formyl-4-iodopyridine-2-carboxylic acid depends on its specific application. In chemical reactions, the iodine atom and the formyl and carboxylic acid groups play crucial roles in determining the reactivity and the types of products formed. The molecular targets and pathways involved would vary based on the specific reactions and applications being studied.
Comparison with Similar Compounds
6-Formyl-4-iodopyridine-2-carboxylic acid can be compared with other pyridine derivatives, such as:
4-Iodo-pyridine-2-carboxylic acid: Similar in structure but lacks the formyl group, which affects its reactivity and applications.
6-Iodo-pyridine-2-carboxylic acid: Lacks the formyl group, making it less versatile in certain synthetic applications.
6-Formylpyridine-2-carboxylic acid: Lacks the iodine atom, which limits its use in substitution reactions.
The presence of both the formyl and iodine groups in this compound makes it unique and valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C7H4INO3 |
|---|---|
Molecular Weight |
277.02 g/mol |
IUPAC Name |
6-formyl-4-iodopyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H4INO3/c8-4-1-5(3-10)9-6(2-4)7(11)12/h1-3H,(H,11,12) |
InChI Key |
ULSNFTHZVPUQFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C=O)C(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(Trifluoromethyl)[1,2,4]triazolo[1,5-A]pyridine-6-carbaldehyde](/img/structure/B14854433.png)


![4-chloro-N-[3-(4-fluorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]benzenecarboxamide](/img/structure/B14854450.png)





![[3-Formyl-5-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B14854478.png)

